Octahydro-3ah-indene-3a-carboxamide
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Overview
Description
Octahydro-3ah-indene-3a-carboxamide is a chemical compound with a unique structure that includes an indene core This compound is part of a broader class of indene derivatives, which are known for their diverse biological and chemical properties The indene core is a bicyclic structure that consists of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3ah-indene-3a-carboxamide typically involves multi-step organic reactions. One common method includes the hydrogenation of indene derivatives followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and reagents like thionyl chloride (SOCl2) and ammonia (NH3) for the carboxamide formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
Octahydro-3ah-indene-3a-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Octahydro-3ah-indene-3a-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Octahydro-3ah-indene-3a-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of Octahydro-3ah-indene-3a-carboxamide, known for its aromatic properties.
Indole: Another bicyclic compound with a nitrogen atom, widely studied for its biological activities.
Carboxamides: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to its combination of an indene core and a carboxamide group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
84557-01-7 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroindene-3a-carboxamide |
InChI |
InChI=1S/C10H17NO/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H2,11,12) |
InChI Key |
IXEACYAFOAXUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2C1)C(=O)N |
Origin of Product |
United States |
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